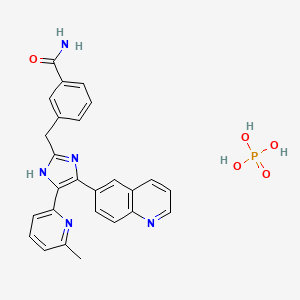
(S)-2-((tert-Butoxycarbonyl)amino)-3-((R)-2-oxopyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolidinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be more environmentally friendly compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions, depending on the reagents used.
Common Reagents and Conditions
Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Redox Reactions: Common reagents include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Redox Reactions: Depending on the conditions, various oxidized or reduced forms of the pyrrolidinone ring can be obtained.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid largely depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyrrolidinone ring can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid derivative.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar structure but with a phenyl group instead of a pyrrolidinone ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the pyrrolidinone ring.
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t7-,8+/m1/s1 |
InChI Key |
RWCCIYJJIFJDQO-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCNC1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


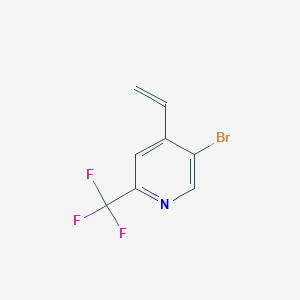
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
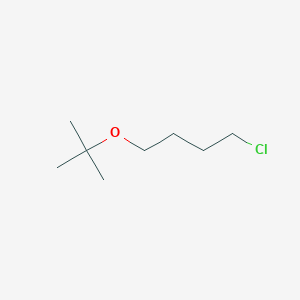
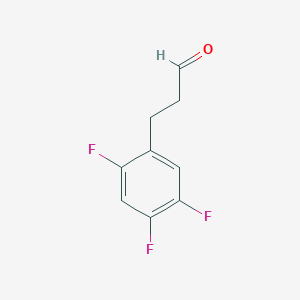
![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)
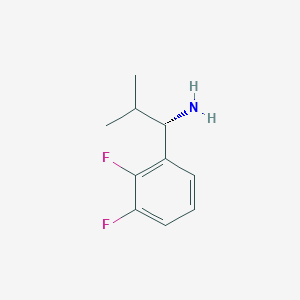
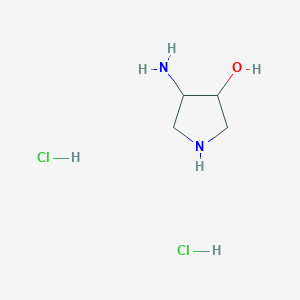
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
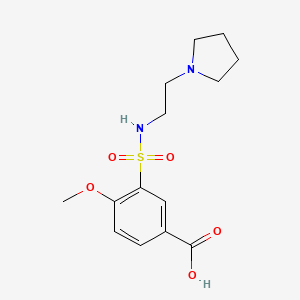
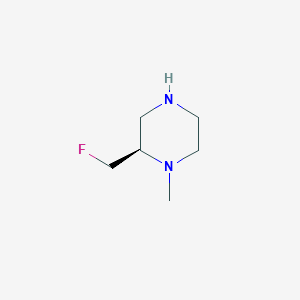
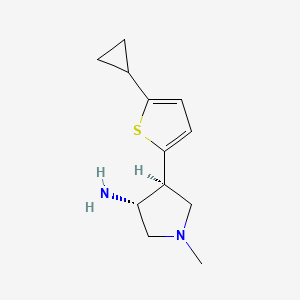
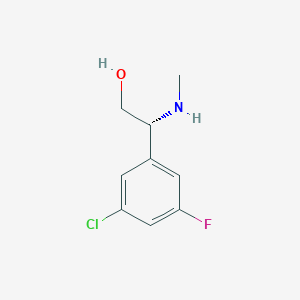
![8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12978969.png)
